2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide - 922066-26-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog Number: EVT-2994266
CAS Number: 922066-26-0
Molecular Formula: C17H11Cl2N3O4
Molecular Weight: 392.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a)

  • Compound Description: This compound, along with N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b), demonstrated potent antimicrobial activity in research conducted by Samarat et al. [].

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide(1b)

  • Compound Description: This compound displayed significant antimicrobial activity alongside N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl)acetimidamide) (1a) in the study by Samarat et al. [].

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

  • Compound Description: This compound, along with 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b), was synthesized and investigated for antimicrobial activity in the presence of Laccase Catalysis by Fawad Zahoor et al. [].

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

  • Compound Description: This compound, along with 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a), showed potent antimicrobial activity in a study by Fawad Zahoor et al., where the impact of Laccase Catalysis on their activity was also examined [].
  • Compound Description: This compound is a potent derivative from a series of 2-Aryl-5-((2-arylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives studied for antimicrobial activity by Mhaske et al. [].

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

  • Compound Description: This compound emerged as a lead compound in research by Atcha et al., focusing on the development of novel 2,5-diaryl substituted 1,3,4-oxadiazole derivatives conjugated with triazole for antimicrobial applications [].
  • Compound Description: This compound exhibited promising antimicrobial activity and was identified as a lead compound in a study by Atcha et al. that explored the antimicrobial potential of triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazole derivatives [].

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl)-1,3,4-oxadiazole (4c)

  • Compound Description: Atcha et al. identified this compound as a lead structure for its potent antimicrobial activity among a series of synthesized triazole-conjugated 2,5-diaryl substituted 1,3,4-oxadiazoles [].

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

  • Compound Description: This compound exhibited promising antimicrobial activity in research by Romdhane et al. that explored the development of 1,3,4-oxadiazole linked benzopyrimidinones [].

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one (6)

  • Compound Description: This compound was investigated as a potential antimicrobial agent in research conducted by Süleymanoğlu et al. [].

Quinoxaline-Oxadiazole hybrids (7)

  • Compound Description: Patel et al. investigated a series of Quinoxaline-Oxadiazole hybrids for their potential antimicrobial activity [].

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethy)-1,3,4-oxadiazol-2-yl]acetamides (ODZ1-15)

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and analgesic-anti-inflammatory activities by []. Among them, ODZ1-4, ODZ6, ODZ10, ODZ11 and ODZ13 showed significant inhibitory activity against both Gram-positive and Gram-negative bacterial strains [].

2-{(benzo[d]thiazol-2-ylthio)methyl}-5-(aryloxymethyl)-1,3,4-oxadiazoles (OXZ1-13)

  • Compound Description: This series was synthesized and examined for antimicrobial and analgesic-anti-inflammatory activities []. Notably,OXZ8 and OXZ11 displayed significant analgesic activity, particularly against the Gram-negative bacteria Pseudomonas aeruginosa [].

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(aryloxymethyl)-1,3,4-thiadiazol-2-yl]acetamides (TDZ1-13)

  • Compound Description: This series was synthesized and evaluated for their antimicrobial and analgesic-anti-inflammatory properties []. Notably, TDZ4, TDZ8, TDZ9 and TDZ10 demonstrated specific inhibitory activity against the Gram-negative bacteria Pseudomonas aeruginosa [].

2-mercaptobenzothiazoles carrying 1,3,4-triazole moieties (TRZ1-13)

  • Compound Description: This series of compounds was synthesized and assessed for its antimicrobial and analgesic-anti-inflammatory properties []. Among them,TRZ1 exhibited specific inhibitory activity against the Gram-negative bacteria Pseudomonas aeruginosa [].
  • Compound Description: This series of compounds was designed and synthesized to explore their antimicrobial and analgesic-anti-inflammatory properties []. Notably, PYZ8, PYZ9, PYZ10, and PYZ14 exhibited specific inhibitory activity against the Gram-negative bacteria Pseudomonas aeruginosa [].

Properties

CAS Number

922066-26-0

Product Name

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.19

InChI

InChI=1S/C17H11Cl2N3O4/c18-10-2-3-12(19)11(7-10)16-21-22-17(26-16)20-15(23)6-9-1-4-13-14(5-9)25-8-24-13/h1-5,7H,6,8H2,(H,20,22,23)

InChI Key

CMNRDUOVBIKPPG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(C=CC(=C4)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.